molecular formula C2H3BrF2 B1266208 2-Bromo-1,1-difluoroethane CAS No. 359-07-9

2-Bromo-1,1-difluoroethane

Cat. No.: B1266208
CAS No.: 359-07-9
M. Wt: 144.95 g/mol
InChI Key: JVYROUWXXSWCMI-UHFFFAOYSA-N
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Description

2-Bromo-1,1-difluoroethane is an organic compound with the chemical formula C₂H₃BrF₂. It is characterized by the presence of bromine and fluorine atoms attached to an ethane backbone. This compound is known for its applications in various industries, including its use as a refrigerant, propellant in aerosol products, solvent in cleaning agents, and blowing agent in the production of foam materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,1-difluoroethane can be synthesized through several methods. One common approach involves the halogenation of ethane derivatives. For instance, the reaction of 1,1-difluoroethane with bromine under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-difluoroethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1,1-difluoroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-difluoroethane involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, resulting in the formation of alkenes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,1-difluoroethane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. Its ability to undergo both substitution and elimination reactions makes it versatile in various chemical processes. Additionally, its applications in multiple industries highlight its importance and utility .

Properties

IUPAC Name

2-bromo-1,1-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrF2/c3-1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYROUWXXSWCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074403
Record name 2-Bromo-1,1-difluoroethane
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Molecular Weight

144.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-07-9
Record name 2-Bromo-1,1-difluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359-07-9
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Record name 2-Bromo-1,1-difluoroethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 2-bromo-1,1-difluoro-
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Record name 2-Bromo-1,1-difluoroethane
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URL https://comptox.epa.gov/dashboard/DTXSID2074403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,1-difluoroethane
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Record name 2-BROMO-1,1-DIFLUOROETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-bromo-1,1-difluoroethane discussed in the provided research?

A: The research primarily discusses the use of this compound as a comonomer in the production of rapidly cross-linking fluoropolymers. [] Specifically, it acts as a chain transfer agent during polymerization, introducing bromine-containing end groups into the polymer chains. [] These bromine end groups facilitate rapid crosslinking reactions, leading to desirable material properties. []

Q2: How does the presence of this compound affect the properties of the final fluoropolymer?

A: Incorporating this compound into the fluoropolymer structure primarily influences its crosslinking behavior. [] The bromine end groups introduced by this compound enable rapid crosslinking reactions, resulting in a more tightly bound and robust polymer network. [] This enhanced crosslinking can lead to improved mechanical properties, such as increased tensile strength and chemical resistance, compared to non-crosslinked fluoropolymers.

Q3: Are there any alternative compounds mentioned in the research that can be used similarly to this compound in fluoropolymer synthesis?

A: Yes, the research mentions several alternative compounds that can be used similarly to this compound for introducing halogens into fluoropolymer chains. These include diiodomethane, 1,2-diiodo-1,1-difluoroethane, 1-iodo-2-bromo-1,1-difluoroethane, and 1-bromo-2-iodo-1,1-difluoroethane. [] The choice of the specific compound may depend on factors like desired crosslinking rate, final polymer properties, and cost-effectiveness.

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